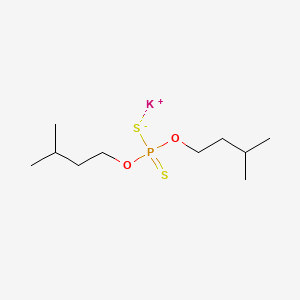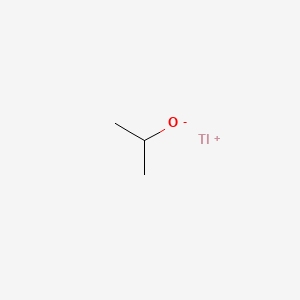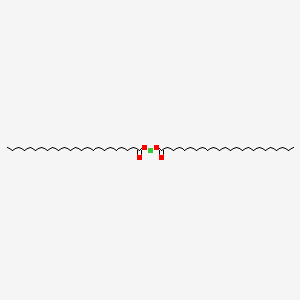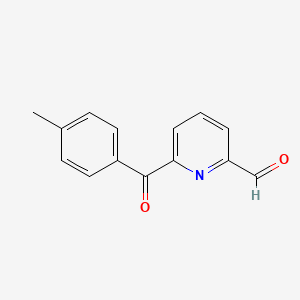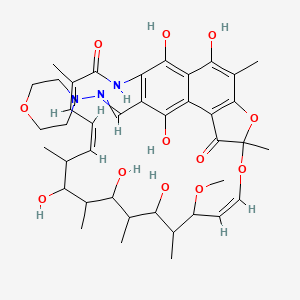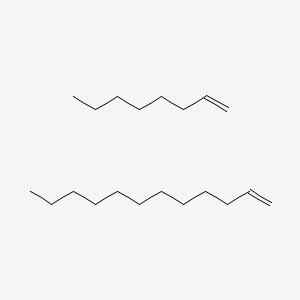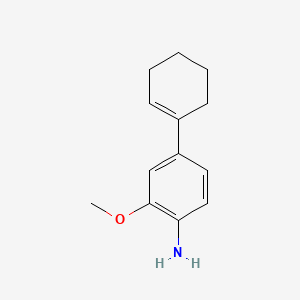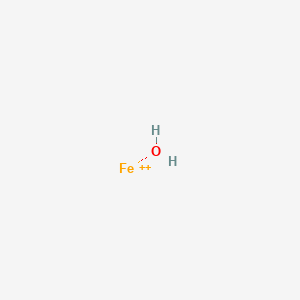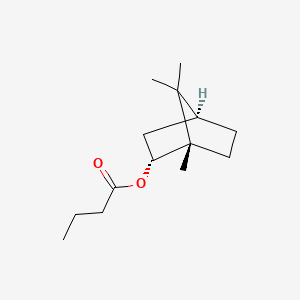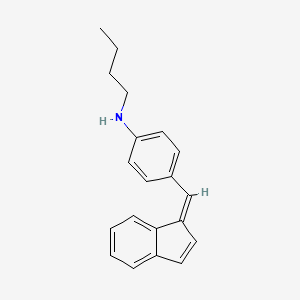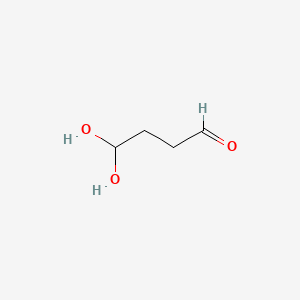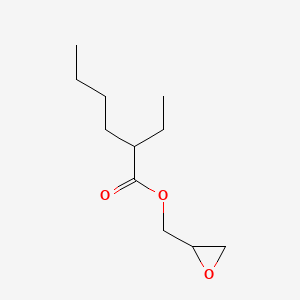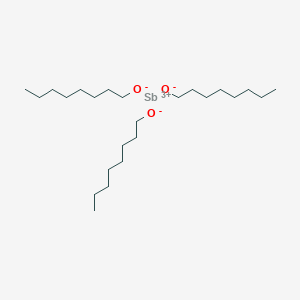
Antimony tri(octanolate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimony tri(octanolate) is an organometallic compound composed of antimony and octanolate ligands It is a coordination complex where antimony is in the +3 oxidation state
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Antimony tri(octanolate) can be synthesized through the reaction of antimony trichloride with sodium octanolate in an organic solvent. The reaction typically proceeds as follows:
SbCl3+3NaOOct→Sb(OOct)3+3NaCl
where (\text{OOct}) represents the octanolate ligand.
Industrial Production Methods: Industrial production of antimony tri(octanolate) involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high purity and yield. The product is then purified through recrystallization or distillation techniques.
Types of Reactions:
Oxidation: Antimony tri(octanolate) can undergo oxidation to form antimony pentavalent compounds.
Reduction: It can be reduced to elemental antimony under specific conditions.
Substitution: The octanolate ligands can be substituted with other ligands, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Reagents like halogen acids or alcohols.
Major Products:
Oxidation: Antimony pentoxide or other antimony(V) compounds.
Reduction: Elemental antimony.
Substitution: Various antimony complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: Antimony tri(octanolate) is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-oxygen bonds. It is also employed in the preparation of other organometallic compounds.
Biology and Medicine: Research is ongoing to explore the potential of antimony compounds in medical applications, such as anticancer agents and treatments for parasitic infections.
Industry: In the industrial sector, antimony tri(octanolate) is used in the production of flame retardants, plastics, and ceramics. It also finds applications in the electronics industry for the manufacture of semiconductors and other electronic components.
Mecanismo De Acción
The mechanism of action of antimony tri(octanolate) involves its ability to coordinate with various substrates, facilitating chemical reactions. The octanolate ligands stabilize the antimony center, allowing it to participate in catalytic cycles. In biological systems, antimony compounds can interact with cellular components, leading to therapeutic effects such as apoptosis in cancer cells.
Comparación Con Compuestos Similares
Antimony trichloride: A common antimony compound used in similar applications but with different reactivity and properties.
Antimony triacetate: Another organometallic antimony compound with acetate ligands instead of octanolate.
Antimony trisulfide: Used in different industrial applications, such as in the production of matches and fireworks.
Uniqueness: Antimony tri(octanolate) is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivity. Its ability to act as a catalyst in various organic reactions sets it apart from other antimony compounds.
Propiedades
Número CAS |
7578-07-6 |
|---|---|
Fórmula molecular |
C24H51O3Sb |
Peso molecular |
509.4 g/mol |
Nombre IUPAC |
antimony(3+);octan-1-olate |
InChI |
InChI=1S/3C8H17O.Sb/c3*1-2-3-4-5-6-7-8-9;/h3*2-8H2,1H3;/q3*-1;+3 |
Clave InChI |
UTHBPCCXAJTHSP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC[O-].CCCCCCCC[O-].CCCCCCCC[O-].[Sb+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


